molecular formula C7H7BrOS B6272307 3-bromo-4-methoxybenzene-1-thiol CAS No. 90150-97-3

3-bromo-4-methoxybenzene-1-thiol

Cat. No.: B6272307
CAS No.: 90150-97-3
M. Wt: 219.1
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Description

3-Bromo-4-methoxybenzene-1-thiol ( 90150-97-3) is a high-purity benzenethiol derivative of significant interest in synthetic organic chemistry and materials science research. With the molecular formula C7H7BrOS and a molecular weight of 219.10 g/mol, this compound features both a nucleophilic thiol group and an electrophilic bromine atom on the same aromatic ring, which is further substituted with a methoxy group . This unique arrangement of functional groups makes it a valuable and versatile building block for the construction of more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. Researchers utilize this compound in the synthesis of pharmaceutical intermediates, ligands for catalysis, and novel organic materials. The presence of the thiol group allows for the formation of disulfide bonds or self-assembled monolayers on metal surfaces, which is relevant for surface science studies. The product is accompanied by the appropriate GHS pictograms and safety information. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures and cold-chain transportation are recommended to preserve the integrity and reactivity of this specialized reagent .

Properties

CAS No.

90150-97-3

Molecular Formula

C7H7BrOS

Molecular Weight

219.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Methoxybenzene 1 Thiol

Strategic Approaches to C-S Bond Formation in Substituted Arenes

The construction of the C–S bond in aromatic systems like 3-bromo-4-methoxybenzene-1-thiol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, the desired regioselectivity, and the compatibility with existing functional groups on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-S bonds where a nucleophile replaces a leaving group on an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. google.comyoutube.com For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. google.com

In the context of synthesizing this compound, a hypothetical SNAr pathway could involve the reaction of a dihalo-precursor, such as 1,3-dibromo-4-methoxybenzene, with a sulfur nucleophile like sodium hydrosulfide (NaSH). However, the methoxy (B1213986) group is electron-donating and the bromo substituent is only weakly deactivating, meaning the ring is not sufficiently activated for a facile SNAr reaction under standard conditions. youtube.com Consequently, such direct substitution reactions on non-activated or weakly activated aryl halides generally require harsh conditions and may suffer from low yields and poor selectivity, making this pathway less synthetically viable compared to other methods. researchgate.netacsgcipr.org

To overcome the limitations of SNAr reactions, transition-metal catalysis has become a powerful tool for C–S bond formation, enabling the coupling of aryl halides with various sulfur sources under milder conditions.

Copper-catalyzed reactions represent a classic and effective method for constructing C–S bonds. A particularly efficient, one-pot approach involves the coupling of aryl iodides with elemental sulfur, followed by an in-situ reduction to yield the corresponding aryl thiol. organic-chemistry.orgacs.org This method avoids the direct use of often volatile and odorous thiols.

For the synthesis of this compound, a suitable precursor would be 1-bromo-2-methoxy-4-iodobenzene. The reaction sequence involves an initial copper(I)-catalyzed coupling with elemental sulfur to form disulfide or polysulfide intermediates. This is followed by reduction with an agent like sodium borohydride (NaBH₄) or triphenylphosphine (PPh₃) to furnish the final thiol product. acs.org This procedure is noted for its broad functional group tolerance, including compatibility with bromo and methoxy substituents. acs.orgnih.gov

Starting MaterialSulfur SourceCatalyst / BaseReducing AgentSolvent / TempYieldReference
Aryl IodideSulfur PowderCuI / K₂CO₃NaBH₄DMF / 90 °CGood to Excellent acs.org
Aryl IodideSulfur PowderCuI / K₂CO₃PPh₃DMF / 90 °CGood to Excellent acs.org
Aryl IodideNa₂S·9H₂OCuI / 1,2-Ethanedithiol-NMP / 120 °CVery Good organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for C–C and C-heteroatom bond formation, including C–S bonds. nih.govrsc.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a thiol surrogate. To avoid the use of malodorous thiols, various odorless sulfur sources have been developed.

One such approach utilizes sodium thiosulfate (Na₂S₂O₃) as an inexpensive and non-toxic mercapto surrogate. researchgate.net The reaction of an aryl halide, such as 3-bromo-4-methoxy-iodobenzene, with Na₂S₂O₃ in the presence of a palladium catalyst would form an intermediate Bunte salt (Ar-S-SO₃Na), which can then be hydrolyzed under acidic or basic conditions to release the desired thiol. This methodology has been shown to be effective for a range of aryl halides and triflates. researchgate.net

Aryl Halide/TriflateSulfur SourceCatalyst SystemSolvent / BaseYieldReference
Aryl Halide/TriflateNa₂S₂O₃Pd(OAc)₂ / XantphosDMF / Et₃NGood researchgate.net
Aryl HalideThioestersPdCl₂ / XantphosToluene / BaseGood to Excellent nih.gov
Aryl HalideAlkyl/Aryl ThiolsPd(OAc)₂ / DiPPFToluene / K₃PO₄Broad Scope researchgate.net

A highly reliable and common method for the preparation of aryl thiols is the reduction of the corresponding arylsulfonyl chlorides. This two-step strategy involves first the synthesis of the sulfonyl chloride from an appropriate aromatic precursor, followed by its reduction to the thiol.

For this compound, the key intermediate is 3-bromo-4-methoxybenzenesulfonyl chloride. This compound can be synthesized via the reaction of 2-bromoanisole with chlorosulfonic acid. The subsequent reduction of the sulfonyl chloride to the thiol is a well-established transformation that can be achieved using various reducing agents. Triphenylphosphine (PPh₃) in a solvent like toluene is a particularly effective reagent, offering a rapid and chemoselective reduction under mild conditions. organic-chemistry.orgresearchgate.net Other methods include reduction with zinc and acid or catalytic hydrogenation over a palladium catalyst. taylorfrancis.comsemanticscholar.orgmdpi.com

SubstrateReducing AgentSolventConditionsYieldReference
Arylsulfonyl ChlorideTriphenylphosphine (PPh₃)Toluene0 °C to RT, 15-20 min71-94% organic-chemistry.orgresearchgate.net
Arylsulfonyl ChlorideZn / Acid--Reported taylorfrancis.com
Arylsulfonyl ChlorideH₂ / Pd CatalystVariousModerate H₂ PressureGood taylorfrancis.commdpi.com

An alternative synthetic approach involves introducing the bromo substituent onto a pre-existing methoxybenzenethiol scaffold. The direct electrophilic bromination of thiophenols can be complicated by the oxidation of the sensitive thiol group to form disulfides. google.com To circumvent this issue, a common tactic is to first intentionally oxidize the starting thiol, 4-methoxybenzenethiol, to its corresponding disulfide, bis(4-methoxyphenyl) disulfide.

This more stable disulfide can then undergo electrophilic bromination. The regioselectivity of this step is dictated by the directing effects of the substituents. The methoxy group is a powerful ortho-, para-directing group. Since the para position is occupied by the sulfur atom, bromination is strongly directed to the ortho position (C3) relative to the methoxy group. Reagents such as N-bromosuccinimide (NBS) in a polar solvent like acetonitrile are known to be highly regioselective for the bromination of activated methoxybenzenes. mdma.chorganic-chemistry.orgwku.edu Following the bromination of the disulfide, a final reduction step, typically with a reducing agent like zinc and acid, cleaves the disulfide bond to yield two equivalents of the target product, this compound. google.com

SubstrateBrominating AgentSolventSelectivityReference
Activated MethoxybenzenesN-Bromosuccinimide (NBS)Acetonitrile (CH₃CN)Highly Regiospecific mdma.ch
Activated MethoxybenzenesNBS / Mandelic Acid (cat.)Aqueous AcetonitrileHighly Regioselective organic-chemistry.org
Diphenyl DisulfideBromine (Br₂)-para-Selective google.com

Synthetic Routes from Precursor Compounds with Differentiated Functionality

Two principal pathways for the synthesis of this compound involve the transformation of aniline or phenol derivatives. These routes are advantageous as they utilize readily available starting materials and employ well-established chemical transformations.

Route 1: From 3-Bromo-4-methoxyaniline via Diazotization

A common and effective method for introducing a thiol group onto an aromatic ring is through the diazotization of an aniline precursor, followed by a reaction with a sulfur nucleophile. This pathway, an extension of the Sandmeyer-type reactions, is exemplified by the Leuckart thiophenol reaction wikipedia.orgorganic-chemistry.org.

The synthesis begins with the diazotization of 3-bromo-4-methoxyaniline. This is typically achieved by treating the aniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step.

The diazonium salt is then reacted with a sulfur-containing reagent, such as potassium ethyl xanthate. This reaction forms an aryl xanthate intermediate. The final step is the hydrolysis of the aryl xanthate, usually under basic conditions (e.g., using sodium hydroxide), which cleaves the xanthate group to yield the desired this compound wikipedia.orgorganic-chemistry.org.

Route 2: From 3-Bromo-4-methoxyphenol via the Newman-Kwart Rearrangement

An alternative and powerful strategy for synthesizing thiophenols from phenols is the Newman-Kwart rearrangement wikipedia.orgorganic-chemistry.orgchem-station.com. This thermal or catalytically-driven intramolecular reaction involves the migration of an aryl group from an oxygen atom to a sulfur atom wikipedia.org.

The synthesis commences with the conversion of 3-bromo-4-methoxyphenol to an O-aryl thiocarbamate. The phenol is first deprotonated with a base, followed by reaction with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to form the O-(3-bromo-4-methoxyphenyl) N,N-dimethylthiocarbamate intermediate wikipedia.orgorganic-chemistry.org.

This thiocarbamate intermediate then undergoes the key Newman-Kwart rearrangement. The classical approach requires high temperatures (typically 200-300 °C) to induce the intramolecular migration of the aryl group from the oxygen to the sulfur, yielding the isomeric S-aryl thiocarbamate wikipedia.orgchem-station.com. The thermodynamic driving force for this rearrangement is the formation of a more stable carbon-oxygen double bond from a carbon-sulfur double bond organic-chemistry.orgchem-station.com.

Finally, the resulting S-(3-bromo-4-methoxyphenyl) N,N-dimethylthiocarbamate is hydrolyzed under alkaline conditions (e.g., aqueous sodium hydroxide) or cleaved via reduction (e.g., with lithium aluminum hydride) to furnish this compound wikipedia.orgorganic-chemistry.org.

A significant precursor, 3-bromo-4-methoxyaniline, can be synthesized in a three-step industrial process starting from p-fluoronitrobenzene, involving bromination, etherification with sodium methoxide, and subsequent nitro-group reduction google.com.

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes are highly dependent on the optimization of reaction parameters such as temperature, solvent, and reaction time.

For the synthesis of the precursor 3-bromo-4-methoxyaniline, patent literature details the optimization of a three-step process. The etherification of 3-bromo-4-fluoronitrobenzene with sodium methoxide in methanol shows that reaction time can be significantly reduced at higher temperatures while maintaining high yields google.com.

Table 1: Optimization of Etherification Reaction Conditions google.com
EntryTemperature (°C)Reaction Time (h)Yield (%)
1104.096.1
2200.896.4
3400.896.6

Regarding the Newman-Kwart rearrangement, significant efforts have been made to lower the traditionally high reaction temperatures. The introduction of palladium catalysts can reduce the required temperature to around 100 °C. More recently, photoredox and electrochemical catalysis have enabled the reaction to proceed at ambient temperatures, drastically improving the energy efficiency and substrate scope wikipedia.orgchem-station.comacs.org. The choice of the N,N-dialkyl group on the thiocarbamate can also be optimized; N,N-dimethylthiocarbamates are often preferred as they tend to be crystalline and easier to purify organic-chemistry.org.

Table 2: Comparison of Conditions for the Newman-Kwart Rearrangement wikipedia.orgchem-station.com
MethodTemperatureKey Features
Thermal200-300 °CHigh energy input; potential for side reactions.
Palladium-Catalyzed~100 °CMilder conditions; requires catalyst.
Photoredox/ElectrochemicalRoom TemperatureVery mild conditions; tolerates a wide range of functional groups.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, minimizing energy consumption, and using less hazardous substances nih.gov.

The synthesis of this compound can be evaluated through this lens:

Catalysis: The development of catalytic versions of the Newman-Kwart rearrangement is a prime example of green chemistry in action. Using palladium or photoredox catalysts instead of stoichiometric reagents and high heat aligns with the principle of catalysis. These methods reduce energy consumption and often lead to cleaner reactions with fewer byproducts chem-station.comacs.org.

Atom Economy: The Newman-Kwart rearrangement is an intramolecular rearrangement, which is an inherently atom-economical process as all atoms of the reactant are incorporated into the product. This minimizes waste at a fundamental level.

Safer Solvents: Traditional organic synthesis often employs hazardous solvents. Green chemistry encourages the use of safer alternatives. For instance, in related syntheses, a shift from solvents like benzene (B151609) or dichloromethane to greener options like acetonitrile has been explored kit.edu. The synthesis of precursor 3-bromo-4-methoxyaniline utilizes acetic acid and methanol, which are generally considered more acceptable than halogenated solvents google.com.

Energy Efficiency: Conducting reactions at ambient temperature, as made possible by photoredox and electrochemical catalysis for the Newman-Kwart rearrangement, significantly reduces the environmental and economic impact associated with energy consumption wikipedia.orgacs.org. This is a substantial improvement over the energy-intensive thermal process.

Reduction of Derivatives: While the Newman-Kwart route requires the formation of a thiocarbamate intermediate, the principles of green chemistry encourage minimizing such derivatization steps to reduce reagent use and potential waste generation. Future research may focus on more direct methods for converting phenols to thiophenols.

By adopting modern catalytic methods and carefully selecting solvents and reaction conditions, the synthesis of this compound can be made significantly more environmentally benign.

Reactivity and Reaction Mechanisms of 3 Bromo 4 Methoxybenzene 1 Thiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the most reactive site on the 3-bromo-4-methoxybenzene-1-thiol molecule and can undergo a variety of reactions.

Oxidation Reactions to Disulfides and Sulfonyl Derivatives

The oxidation of thiols is a fundamental transformation in organic chemistry. nih.gov Depending on the oxidizing agent and reaction conditions, thiols can be converted to disulfides or further oxidized to sulfonyl derivatives.

Disulfide Formation: The oxidation of this compound to its corresponding disulfide, 1,2-bis(3-bromo-4-methoxyphenyl) disulfide, is a common reaction. This transformation can be achieved using a variety of oxidizing agents. researchgate.netbiolmolchem.com The reaction is typically carried out under mild conditions and is often highly selective. biolmolchem.com

Sulfonyl Derivatives: Further oxidation of the thiol group can lead to the formation of sulfonyl derivatives, such as 3-bromo-4-methoxy-benzenesulfonyl chloride. chemicalbook.com This transformation typically requires stronger oxidizing agents and more vigorous reaction conditions. The resulting sulfonyl chloride is a versatile intermediate that can be used to introduce the 3-bromo-4-methoxyphenylsulfonyl group into other molecules. It can also be converted to other derivatives, such as 3-bromo-4-methoxybenzene-1-sulfonamide. biosynth.com

Nucleophilic Addition Reactions

The thiol group of this compound can act as a nucleophile in a variety of addition reactions. One important example is the nucleophilic addition to activated alkynes, a reaction that has gained prominence in bioconjugation and polymer chemistry. bham.ac.uk This reaction, often referred to as a "click" reaction, is highly efficient and proceeds under mild conditions. bham.ac.uk

Alkylation and Acylation of the Thiol Moiety

The thiol group can be readily alkylated or acylated to form thioethers and thioesters, respectively.

Alkylation: Alkylation involves the reaction of the thiol with an alkyl halide or other electrophilic alkylating agent. This reaction is a common method for introducing a thioether functionality into a molecule. For instance, the reaction of this compound with 1-bromo-2-methylpropane (B43306) results in the formation of a thioether. researchgate.netresearchgate.net

Acylation: Acylation of the thiol group can be achieved by reacting it with an acyl chloride or anhydride. This reaction leads to the formation of a thioester. For example, the reaction of this compound with 3-bromobenzoyl chloride would yield the corresponding thioester.

Thia-Michael Addition Processes

The thiol group of this compound can participate in Thia-Michael additions, which are conjugate addition reactions to α,β-unsaturated carbonyl compounds. mdpi.com This reaction is a powerful tool for the formation of carbon-sulfur bonds and is widely used in organic synthesis and materials science. mdpi.comresearchgate.net The reaction can be catalyzed by bases or nucleophiles and often proceeds with high selectivity. mdpi.comrsc.org

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound provides a handle for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds. The bromine atom in this compound makes it an excellent substrate for these reactions.

Suzuki Coupling: The Suzuki coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The reaction of this compound with a suitable boronic acid or ester would result in the formation of a biaryl compound. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org This reaction is also highly versatile and has been widely used in the synthesis of complex molecules. researchgate.net The chemoselectivity of the Stille reaction can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the formation of C-C bonds between sp2 and sp3 hybridized carbon atoms. wikipedia.orgnih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of complex olefins. libretexts.orgbeilstein-journals.org The chemoselectivity of the Heck reaction can sometimes be influenced by additives. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes. organic-chemistry.orgthieme-connect.de

Nucleophilic Substitution of Bromine

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution, a common pathway for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are often facilitated by transition metal catalysts, such as copper or palladium complexes.

For instance, in a process analogous to the Ullmann condensation, the bromine can be displaced by a variety of nucleophiles. Copper-catalyzed coupling reactions of aryl iodides with sulfur powder in the presence of a base like potassium carbonate have been shown to produce aryl thiols. organic-chemistry.org A similar approach could be applied to this compound, potentially leading to the formation of dithiol derivatives or other sulfur-containing compounds. A wide range of functional groups, including methoxy (B1213986), hydroxyl, and bromo, are often tolerated in these types of reactions. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, represent another powerful tool for the functionalization of the C-Br bond. These reactions would allow for the introduction of alkyl, aryl, vinyl, or alkynyl groups at the 3-position of the benzene (B151609) ring, further diversifying the molecular architecture.

A more direct sulfanylation has been demonstrated on 3-bromocoumarins, where the bromine atom is substituted by a thiol in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This reaction proceeds through a thia-Michael addition followed by dehydrobromination. rsc.org The applicability of such a method to this compound would depend on the relative reactivity of the aromatic thiol and the incoming nucleophilic thiol.

Grignard and Organolithium Reagent Chemistry

The formation of Grignard and organolithium reagents from aryl halides is a cornerstone of organic synthesis, enabling the creation of new carbon-carbon bonds through reaction with various electrophiles. adichemistry.comwikipedia.org However, the presence of the acidic thiol proton in this compound presents a significant challenge for the direct formation of these organometallic reagents.

Grignard reagents (R-Mg-X) and organolithium reagents (R-Li) are highly basic and will readily react with protic functional groups like thiols. adichemistry.commnstate.edu This acid-base reaction would consume the organometallic reagent and prevent its desired reaction with other electrophiles.

To circumvent this issue, several strategies can be employed:

Protection of the Thiol Group: The thiol group can be protected with a suitable protecting group that is stable to the conditions of Grignard or organolithium reagent formation but can be easily removed later. Common thiol protecting groups include the tert-butyl group. thieme-connect.com

Use of Excess Reagent: In some cases, using an excess of the organometallic reagent can be effective. The first equivalent would deprotonate the thiol, and the subsequent equivalents would be available for the desired reaction.

Halogen-Metal Exchange: For organolithium reagent formation, a halogen-metal exchange reaction using an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures can be faster than the deprotonation of the thiol.

Once formed, the Grignard or organolithium reagent derived from a protected version of this compound could react with a wide array of electrophiles, such as aldehydes, ketones, esters, and nitriles, to generate a diverse range of more complex molecules. For example, reaction with an aldehyde would yield a secondary alcohol. rsc.org

Reactions Involving the Methoxy (-OCH3) Functional Group

Electrophilic Aromatic Substitution Directing Effects

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. makingmolecules.comyoutube.comyoutube.com This is due to its ability to donate electron density to the aromatic ring via resonance. youtube.com The thiol group is also an activating, ortho, para-director. In contrast, the bromine atom is a deactivating group but is also an ortho, para-director due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance. youtube.com

In this compound, the directing effects of these three substituents must be considered. The methoxy group at position 4 and the thiol group at position 1 will strongly direct incoming electrophiles to the positions ortho and para to them. The bromine at position 3 will also direct ortho and para.

The positions available for electrophilic attack are C2, C5, and C6.

Position C2: ortho to the thiol and meta to the methoxy and bromo groups.

Position C5: para to the thiol, ortho to the methoxy, and meta to the bromo group.

Position C6: ortho to the methoxy and meta to the thiol and bromo groups.

The powerful activating and directing effect of the methoxy group, being a stronger activator than the thiol and bromine, is likely to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group, which are C3 and C5. Since C3 is already substituted with bromine, the primary site of electrophilic attack is expected to be C5 . The thiol group also directs to this position (para), reinforcing this preference.

PositionDirecting Effect of -SH (at C1)Directing Effect of -OCH3 (at C4)Directing Effect of -Br (at C3)Overall Likelihood
C2 orthometaorthoPossible
C5 paraorthometaMost Likely
C6 metaorthoparaLikely

Cleavage Reactions

The methoxy group can be cleaved to reveal a hydroxyl group (a phenol). This demethylation is typically achieved using strong acids or Lewis acids. Boron tribromide (BBr3) is a particularly effective reagent for the cleavage of aryl methyl ethers. thieme-connect.comorganic-chemistry.org The reaction proceeds under mild conditions and is often high-yielding. thieme-connect.com Other reagents that can be used include hydrobromic acid (HBr) and hydroiodic acid (HI). organic-chemistry.org

The selective cleavage of the methoxy group in the presence of the thiol and bromo functionalities would depend on the reaction conditions. Boron tribromide can also cleave C-S bonds, so careful control of stoichiometry and temperature may be necessary to achieve selective demethylation. thieme-connect.com

Synergistic Effects of Multiple Functional Groups on Reactivity

The reactivity of this compound is a result of the combined electronic effects of its three functional groups.

Electron-Donating Groups (-OCH3 and -SH): The methoxy and thiol groups are both electron-donating through resonance. mdpi.comresearchgate.net This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. libretexts.org This activating effect also influences the reactivity of the C-Br bond, potentially making it more amenable to certain types of nucleophilic substitution or organometallic reagent formation. The thiol group, in particular, has been shown to have significant antioxidant properties due to its ability to donate a hydrogen atom. nih.gov

The presence of both strong activating groups (-OCH3, -SH) and a deactivating group (-Br) creates a complex electronic environment. The activating groups enhance the nucleophilicity of the ring, facilitating electrophilic substitution, while the bromine atom provides a handle for cross-coupling reactions. The acidic thiol proton, while complicating reactions with strong bases, offers a site for derivatization or can participate in reactions itself. For example, thiols can undergo oxidative coupling to form disulfides or can be alkylated.

In the context of materials science, the electronic properties conferred by these substituents can be significant. For instance, the nature of substituents on thiophenols has been shown to impact the surface charge and stability of gold nanoparticles. mdpi.comresearchgate.net Electron-donating groups like methoxy can influence the interaction of the thiol with metal surfaces. mdpi.com

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For 3-bromo-4-methoxybenzene-1-thiol, various NMR techniques are employed to map out its proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the thiol proton. The chemical shifts (δ) are influenced by the electronic effects of the bromine, methoxy, and thiol substituents on the benzene (B151609) ring.

Based on predictive models, the aromatic region is expected to show three signals corresponding to the protons at positions 2, 5, and 6 of the benzene ring. The proton at C-2, being ortho to the electron-donating thiol group and meta to the methoxy and bromo groups, would appear at a specific chemical shift. The proton at C-5 is situated between the bromo and methoxy groups, and the proton at C-6 is adjacent to the thiol group. The methoxy group protons (-OCH₃) typically appear as a sharp singlet, while the thiol proton (-SH) also gives a singlet, though its chemical shift can be variable and it may be broader.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C2-H)7.21d
Aromatic H (C5-H)6.95dd
Aromatic H (C6-H)7.39d
Methoxy (-OCH₃)3.87s
Thiol (-SH)3.45s
Data is predicted and for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., aromatic, aliphatic, quaternary). In this compound, seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methoxy group. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the bromine (C-3) will be affected by the heavy atom effect, while the carbons bonded to the oxygen (C-4) and sulfur (C-1) will be significantly deshielded.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-SH)129.8
C-2128.9
C-3 (-Br)112.5
C-4 (-OCH₃)155.7
C-5115.1
C-6134.2
Methoxy (-OCH₃)56.4
Data is predicted and for illustrative purposes.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum would reveal correlations between neighboring protons, confirming the ortho, meta, and para relationships of the aromatic protons. For instance, the proton at C-5 would show correlations to the protons at C-2 and C-6.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at approximately 7.21 ppm would correlate with the carbon signal at around 128.9 ppm, confirming the C2-H bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H, C-O, C-Br, and aromatic C-H and C=C bonds.

The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The presence of a strong absorption band around 1250 cm⁻¹ for the aryl-alkyl ether C-O stretching and another in the 1020-1075 cm⁻¹ range would be indicative of the methoxy group. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is typically observed in the fingerprint region, between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050-3100
C-H Stretch (Methoxy)2850-2960
S-H Stretch2550-2600
Aromatic C=C Stretch1450-1600
C-O Stretch (Aryl Ether)1250
C-Br Stretch500-600
Data is predicted and for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a bromine atom, a methyl group from the methoxy moiety, or a thiol radical. The resulting fragment ions would produce a characteristic pattern in the mass spectrum, aiding in the confirmation of the compound's structure.

Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
218/220[M]⁺ (Molecular ion)
203/205[M - CH₃]⁺
139[M - Br]⁺
124[M - Br - CH₃]⁺
109[M - Br - OCH₃]⁺
Data is predicted and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₇BrOS, the exact mass can be calculated. nih.gov This high-precision measurement is a powerful tool for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Calculated Exact Mass

Molecular FormulaExact Mass
C₇H₇⁷⁹BrOS217.9401
C₇H₇⁸¹BrOS219.9380
Calculated based on isotopic masses.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

As of the latest available research, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. While crystallographic data exists for structurally related compounds, such as N-(4-bromophenyl)-4-methoxybenzenesulfonamide and various brominated indole (B1671886) derivatives, the definitive solid-state structure of this compound remains to be elucidated and published. mdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net

The process of SCXRD involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves dissolving the substance in a suitable solvent and allowing it to slowly evaporate, or using other techniques like vapor diffusion or cooling crystallization.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector records the intensities and positions of these diffracted beams.

Structure Solution and Refinement: The diffraction pattern is then mathematically analyzed to determine the unit cell dimensions and the space group of the crystal. This information is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in a detailed molecular structure.

Should a single-crystal X-ray diffraction study of this compound be conducted in the future, it would provide invaluable data. The expected crystallographic information would be presented in a table similar to the hypothetical one below, detailing the key parameters of the crystal structure.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₇H₇BrOS
Formula weight 219.10
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions a = X.XXXX(X) Å, α = 90°
b = Y.YYYY(Y) Å, β = XX.XXX(X)°
c = Z.ZZZZ(Z) Å, γ = 90°
Volume VVV.V(V) ų
Z 4
Density (calculated) X.XXX Mg/m³
Absorption coefficient X.XXX mm⁻¹

This data would allow for a detailed analysis of the molecular geometry, including the C-Br, C-S, C-O, and aromatic C-C bond lengths, as well as the bond angles and torsional angles within the molecule. Furthermore, it would reveal the nature of any intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the solid state. This information is fundamental for structure-property relationship studies and for the rational design of new materials.

Derivatization and Application As a Synthetic Building Block

Synthesis of Novel Organosulfur Compounds

The thiol moiety of 3-bromo-4-methoxybenzene-1-thiol is the primary site for derivatization, enabling the synthesis of a wide range of organosulfur compounds with potential applications in medicinal chemistry and materials science.

The most direct derivatization of this compound involves the S-alkylation or S-arylation of the thiol group to form sulfides (thioethers). This can be readily achieved by reacting the corresponding thiolate, generated by treatment with a base, with a variety of electrophiles such as alkyl halides, benzyl (B1604629) halides, or activated aryl halides.

General synthetic strategies for the preparation of sulfides from aryl thiols are well-established. organic-chemistry.org For instance, the reaction of an aryl thiol with an alkyl halide in the presence of a base like sodium hydride (NaH) is a common and effective method. rsc.org Catalyst-free and solvent-free conditions have also been developed for the synthesis of sulfides from thiols and halides, offering a greener alternative. researchgate.net

The following table illustrates the types of sulfides and thioethers that could be synthesized from this compound based on general synthetic methods for aryl thiols.

Reactant for ThiolProduct TypeGeneral Reaction Conditions
Alkyl Halide (e.g., CH₃I, CH₃CH₂Br)Alkyl Aryl Sulfide (B99878)Base (e.g., NaH, K₂CO₃) in a suitable solvent (e.g., DMF, THF)
Benzyl Halide (e.g., C₆H₅CH₂Br)Benzyl Aryl SulfideBase (e.g., NaOH, NaH) in a suitable solvent (e.g., Dioxane, THF) rsc.org
Aryl Halide (e.g., C₆H₅I)Diaryl SulfideTransition metal catalyst (e.g., CuI, Pd(OAc)₂) and a base

The nucleophilic nature of the thiol group in this compound allows for its participation in cyclization reactions to form a variety of sulfur-containing heterocycles. These reactions often involve the reaction of the thiol with a bifunctional electrophile or an intramolecular cyclization of a suitably functionalized derivative.

A notable example of a reaction that could be adapted for this compound is the synthesis of 4-sulfanylcoumarins from 3-bromocoumarins. nih.govrsc.org In this process, an aryl thiol reacts with a 3-bromocoumarin in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the corresponding 4-arylthiocoumarin. nih.govrsc.org This suggests that this compound could be employed to synthesize novel 4-(3-bromo-4-methoxyphenylthio)coumarin derivatives.

Furthermore, general methods for the synthesis of sulfur heterocycles, such as benzothiophenes and thiazoles, often utilize aryl thiols as starting materials. organic-chemistry.org These methods typically involve condensation reactions with appropriate carbonyl compounds or alkynes.

The sulfur atom in the sulfides and thioethers derived from this compound can be readily oxidized to form the corresponding sulfoxides and sulfones. These oxidized sulfur functionalities are important in medicinal chemistry and can influence the physicochemical properties of molecules.

The oxidation of sulfides to sulfoxides is typically achieved using mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. rsc.org Careful control of the reaction conditions is necessary to avoid over-oxidation to the sulfone. The further oxidation of sulfoxides or the direct oxidation of sulfides with stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, yields the corresponding sulfones. mdpi.com

The following table outlines the general conditions for the oxidation of sulfides to sulfoxides and sulfones.

Starting MaterialProductOxidizing Agent
Aryl SulfideAryl Sulfoxidem-CPBA, H₂O₂ (1 equivalent)
Aryl Sulfide/SulfoxideAryl SulfoneKMnO₄, H₂O₂ (excess)

Incorporation into Complex Molecular Architectures

The dual reactivity of this compound, arising from its thiol and bromo functionalities, makes it an attractive intermediate for the synthesis of more complex molecular structures, including those found in natural products and advanced organic materials.

While direct evidence of the use of this compound in the total synthesis of natural products is not prevalent in the literature, its structural motifs are present in various natural compounds. The bromo- and methoxy-substituted aromatic core is a feature of some marine alkaloids and other biologically active natural products. The thiol group provides a handle for introducing sulfur, which is a key element in many natural products. For instance, the synthesis of Febuxostat, a drug for treating gout, involves a 3-bromo-4-isobutyloxyphenyl carbothioamide intermediate, highlighting the utility of similar bromo-substituted phenylthio compounds in the synthesis of bioactive molecules. researchgate.net

The development of advanced organic materials with specific electronic and optical properties often relies on the precise arrangement of functionalized aromatic units. The presence of a polarizable sulfur atom and a bromine atom suitable for cross-coupling reactions makes this compound and its derivatives interesting candidates for the synthesis of novel organic materials.

Derivatives of this compound could potentially be used as monomers in the synthesis of sulfur-containing polymers with interesting conductive or photophysical properties. The bromine atom allows for polymerization through reactions like Suzuki or Stille coupling, while the thioether linkage can influence the electronic structure and intermolecular interactions of the resulting material. Although specific research on this application for this particular compound is not widely reported, the general principles of using functionalized aryl thiols in materials science are well-established.

General information on the use of thiophenol derivatives in these fields exists; however, there is a notable absence of published research focusing specifically on this compound for the following applications:

Building Block for Molecular Probes and Sensors: No specific studies detailing the synthesis or application of molecular probes or sensors derived from this compound were identified.

Ligand in Transition-Metal Catalysis: There is no available literature describing the use of this compound as a ligand in transition-metal catalyzed reactions.

Organocatalytic Applications: Research on the application of this specific compound in organocatalysis is not present in the surveyed scientific literature.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as per the provided outline. The available information is limited to vendor-supplied technical data and general synthesis procedures for related, but distinct, chemical structures.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 3-bromo-4-methoxybenzene-1-thiol are governed by the interplay of its three substituents: the electron-donating methoxy (B1213986) (-OCH3) and thiol (-SH) groups, and the electron-withdrawing but ortho-para directing bromo (-Br) group. DFT calculations are a primary tool for elucidating this interplay.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In substituted benzenes, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is a π* anti-bonding orbital. For this compound, the electron-donating -OCH3 and -SH groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the HOMO energy. The net effect on the HOMO-LUMO gap dictates the molecule's kinetic stability and electronic absorption properties.

A hypothetical summary of electronic parameters, based on analogous compounds studied with DFT, is presented below.

Table 1: Predicted Electronic Properties

ParameterPredicted Value/CharacteristicBasis of Prediction
HOMO EnergyRelatively highDominant effect of electron-donating -OCH3 and -SH groups.
LUMO EnergyModerately lowInfluence of the aromatic π* system and -Br substituent.
HOMO-LUMO Gap (ΔE)Moderately smallCombination of donating and withdrawing groups often narrows the gap. nih.gov
Dipole MomentSignificantAsymmetrical substitution pattern leads to a net molecular dipole.

Conformational Analysis and Energy Minimization

Conformational analysis seeks to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary degrees of freedom are the rotation around the C-S and C-O bonds, defining the orientation of the thiol and methoxy groups relative to the benzene (B151609) ring.

Computational studies on substituted phenols and anisoles using combined molecular mechanics and DFT methods have shown that planar conformations are often preferred, but steric hindrance can force substituents out of the plane. rsc.org For the title compound, the thiol group (-SH) is small and generally prefers a planar orientation to maximize conjugation. The methoxy group (-OCH3) is more complex. While a planar conformation (with the methyl group either cis or trans to the adjacent C-H or C-Br bond) is electronically favorable, steric clashes, particularly with the adjacent bromine atom, could lead to a non-planar (twisted) minimum energy structure. rsc.orgcolostate.edu Energy minimization calculations, typically performed using DFT with a suitable basis set (e.g., B3LYP/6-31G(d)), would be necessary to determine the precise torsional angles and relative energies of different conformers. rsc.org

Table 2: Likely Conformational Preferences

Dihedral AnglePredicted Stable ConformationInfluencing Factors
C-C-S-HNear 0° or 180° (Planar)Favorable π-conjugation between sulfur lone pairs and the ring.
C-C-O-CH3Potentially non-planar (twisted)Balance between electronic stabilization (planarity) and steric repulsion with the adjacent bromine atom. rsc.orgcolostate.edu

Reaction Pathway and Transition State Calculations

Theoretical chemistry can model the entire course of a chemical reaction, identifying transition states and calculating activation energies, which provides deep mechanistic insight. For this compound, several reactions could be studied.

One key reaction is the deprotonation of the acidic thiol group. Computational models can determine the pKa of the thiol. Furthermore, its reactivity as a nucleophile in reactions like SN2 substitutions or thiol-ene additions can be explored. masterorganicchemistry.comwikipedia.org DFT calculations can map the potential energy surface for such a reaction. For instance, in a thiol-ene reaction, the mechanism involves the addition of a thiyl radical to a double bond. wikipedia.org Computational studies can determine the energies of the reactants, the radical intermediate, the transition state, and the final product, thereby calculating the reaction enthalpies and activation barriers. These calculations show that reaction rates are highly dependent on the stability of the radical intermediates and the relative energies of the propagation and chain-transfer steps. wikipedia.org

Another computationally accessible pathway is electrophilic aromatic substitution, where the directing effects of the existing substituents would be quantified by modeling the stability of the Wheland intermediates for attack at the available ring positions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

The prediction of NMR spectra is a powerful application of computational chemistry, aiding in structure verification. Methods range from empirical additivity rules to more sophisticated quantum mechanical calculations. stenutz.euacs.org DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, has become a standard for predicting 1H and 13C chemical shifts. acs.org

For this compound, the 1H NMR spectrum would show three distinct signals for the aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents. The methoxy group strongly shields ortho and para protons, while the bromine atom has a more complex effect. The thiol group provides moderate shielding. By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. youtube.com Recent advances using machine learning, trained on large datasets of experimental and/or DFT-calculated shifts, have also shown high accuracy, often achieving a mean absolute error of less than 0.20 ppm for 1H shifts. acs.orgnih.gov

Table 3: Factors Influencing Predicted 1H NMR Chemical Shifts

Proton PositionDominant Substituent EffectsPredicted Relative Chemical Shift
H-2 (ortho to -SH, meta to -OCH3)Shielding from -SH, deshielding from -BrIntermediate
H-5 (ortho to -OCH3, meta to -SH)Strong shielding from -OCH3Upfield (lowest ppm)
H-6 (ortho to -Br, meta to -OCH3)Deshielding from -BrDownfield (highest ppm)

Intermolecular Interaction Studies

The thiol group can act as both a hydrogen bond donor and acceptor, but its most significant non-covalent interaction in this context is likely the S-H/π interaction. nih.govnih.gov This involves the interaction of the thiol's S-H bond with the π-electron cloud of an adjacent aromatic ring. DFT calculations and Natural Bond Orbital (NBO) analysis have shown that this is a stabilizing interaction, driven significantly by a favorable orbital overlap between an aromatic π donor orbital and the S-H σ* acceptor orbital (a π→σ* interaction). nih.govnih.govacs.org This interaction is geometrically specific, favoring an alignment of the S-H bond toward the carbons of the neighboring ring rather than its centroid. researchgate.net

The energy of this S-H/π interaction has been calculated to be around 1.9 kcal/mol for a p-thiocresol dimer model, a significant contribution to the stability of condensed-phase structures. nih.gov In the solid state, these interactions, along with other potential C-H···O or C-H···Br interactions, would govern the crystal packing of this compound. Periodic DFT calculations can be used to model these crystal structures and evaluate their sublimation enthalpies based on the sum of these intermolecular forces. rsc.org

Compound List

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized thiophenols is a cornerstone of organosulfur chemistry. Future research should prioritize the development of environmentally benign and efficient methods for the preparation of 3-bromo-4-methoxybenzene-1-thiol. Traditional methods for synthesizing aryl thiols often involve harsh reagents and produce significant waste. researchgate.net Green chemistry principles, such as atom economy and the use of renewable resources, should guide the exploration of new synthetic pathways. flinders.edu.auroyalsocietypublishing.org

One promising avenue is the use of greener sulfur sources and catalysts. For instance, methods utilizing elemental sulfur or sodium sulfide (B99878) in conjunction with copper or other transition metal catalysts could be adapted for the synthesis of this compound from the corresponding aryl halide. organic-chemistry.org Research into solvent-free reactions or the use of greener solvents like water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. mdpi.com Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would enhance efficiency and reduce waste. acs.org The exploration of mechanochemical methods, which use mechanical force to induce chemical reactions, also presents a novel and sustainable approach to the synthesis of organosulfur compounds. acs.org

Another area of focus could be the development of air-stable and odorless thiophenol surrogates, such as S-aryl isothiouronium salts, which can be easily converted to the target thiol when needed, thus mitigating the challenges associated with the volatility and unpleasant odor of many thiols. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic Strategy Key Features Potential Advantages
Catalytic C-S Coupling Use of copper or palladium catalysts with a sulfur source (e.g., Na2S, thiourea). organic-chemistry.orgnih.govmit.eduorganic-chemistry.org High efficiency and selectivity; applicable to a wide range of aryl halides.
Green Solvents Reactions in water, ionic liquids, or deep eutectic solvents. mdpi.com Reduced environmental impact; potential for catalyst recycling.
Mechanochemistry Solvent-free synthesis using ball milling. acs.org Elimination of bulk solvents; potentially faster reaction times.
Thiol Surrogates Synthesis of stable precursors like S-aryl isothiouronium salts. nih.gov Avoids handling of volatile and malodorous thiols; on-demand generation.

Exploration of Undiscovered Reactivity Patterns

The interplay of the bromo, methoxy (B1213986), and thiol functional groups on the benzene (B151609) ring of this compound suggests a rich and underexplored reactivity profile. The thiol group is known for its nucleophilicity and its ability to undergo oxidation to form disulfides. wikipedia.org The electron-donating methoxy group and the electron-withdrawing bromine atom will modulate the reactivity of both the aromatic ring and the thiol group.

Future research should systematically investigate the reactivity of this compound in various organic transformations. This includes a detailed study of its participation in palladium-catalyzed cross-coupling reactions to form C-S bonds, a powerful tool for the synthesis of complex aryl thioethers. nih.govmit.eduacs.org The presence of the bromine atom provides a handle for further functionalization through reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the synthesis of a diverse library of derivatives.

The oxidation of the thiol group under various conditions warrants investigation. While thiols are readily oxidized to disulfides, controlled oxidation could potentially lead to the formation of sulfenic, sulfinic, or sulfonic acids, each with distinct properties and potential applications. The influence of the methoxy and bromo substituents on the redox potential of the thiol group would be a key area of study.

Furthermore, the potential for this compound to act as a ligand for transition metals, through coordination with the sulfur atom, opens up avenues for the development of novel catalysts. The electronic properties of the aromatic ring, tuned by the substituents, could influence the catalytic activity of such metal complexes.

Integration into Advanced Functional Materials Research

Aromatic thiols are fundamental building blocks for the construction of advanced functional materials. acs.orgrsc.orgresearchgate.netacs.orgrsc.org The unique combination of a thiol anchoring group, a π-conjugated aromatic system, and tunable electronic properties makes this compound a promising candidate for various materials science applications.

One significant area of future research is the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.orgrsc.orgresearchgate.netacs.orguh.edu The thiol group provides a strong anchoring point to the gold surface, while the aromatic ring can engage in π-π stacking interactions, leading to the formation of ordered and stable monolayers. acs.org The methoxy and bromo substituents will influence the packing and electronic properties of the SAM, which could be exploited in applications such as corrosion inhibition, molecular electronics, and biosensors. rsc.org

The incorporation of this compound into conductive polymers is another exciting prospect. Methoxy-substituted polymers have shown promise in tuning the optoelectronic properties of materials. kpi.uaacs.orgnih.gov The thiol group could be used to anchor these polymers to conductive substrates or to introduce specific functionalities. The bromine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The development of new conductive and semiconducting polymers is crucial for the advancement of plastic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com

Table 2: Potential Applications of this compound in Functional Materials

Application Area Role of this compound Potential Impact
Self-Assembled Monolayers (SAMs) Forms ordered layers on metal surfaces via thiol-metal bond. acs.orgrsc.orgresearchgate.netacs.org Corrosion protection, molecular electronics, biosensors.
Conductive Polymers Monomer or functional additive to tune electronic properties. kpi.uaacs.orgnih.gov Development of new materials for OLEDs, OPVs, and other electronic devices.
Functionalized Nanoparticles Surface modification of nanoparticles to impart specific properties. Targeted drug delivery, catalysis, and sensing applications.

Expansion of Applications in Interdisciplinary Fields

The structural motifs present in this compound are found in a wide range of biologically and technologically important molecules. This suggests that this compound could serve as a versatile building block in various interdisciplinary fields.

In medicinal chemistry, thiophene (B33073) and its derivatives, which are structurally related to thiophenols, are present in numerous drugs with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. eprajournals.comnih.govresearchgate.netpharmaguideline.com The unique substitution pattern of this compound could be exploited to design and synthesize novel drug candidates. The methoxy group is often found in bioactive molecules, and the bromo and thiol groups provide handles for further chemical modification to optimize pharmacological properties.

In the field of agrochemicals, anisole (B1667542) derivatives have been used as insect pheromones and in the manufacture of plant growth regulators and insecticides. exsyncorp.comepa.gov The specific substitution pattern of the target compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Furthermore, the development of chemical sensors based on this compound is a promising area of research. Thiophenol-based molecules have been used in the fabrication of sensors for the detection of various analytes. rsc.orgmdpi.comgrafiati.comtwistaroma.fr The thiol group can be used to immobilize the molecule on a sensor surface, and the electronic properties of the aromatic ring, modulated by the substituents, could be sensitive to the presence of specific analytes.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. digitellinc.comnih.govchemrevlett.com Future research on this compound should leverage advanced computational modeling to gain deeper insights into its behavior.

DFT calculations can be employed to predict a wide range of properties, including bond dissociation energies, ionization potentials, and proton affinities, which are crucial for understanding its antioxidant potential and reactivity in various chemical reactions. digitellinc.comnih.gov These calculations can also elucidate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and design more efficient synthetic routes.

Molecular modeling can be used to simulate the formation and structure of self-assembled monolayers on metal surfaces, providing insights into the packing and orientation of the molecules. This information is vital for the design of functional surfaces with specific properties. Similarly, computational studies can predict the electronic and optical properties of polymers incorporating this compound, guiding the development of new materials for electronic applications. acs.orgacs.org

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound, making the research process more efficient and targeted.

Q & A

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution be resolved?

Q. What role does this compound play in designing bioactive molecules?

  • Methodological Answer : The thiol group serves as a ligand in metalloenzyme inhibitors (e.g., carbonic anhydrase). Synthesize derivatives via alkylation (e.g., with iodoacetamide) and screen for activity using fluorescence-based assays. Compare IC₅₀ values with molecular docking simulations (AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.